N-((5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide

Description

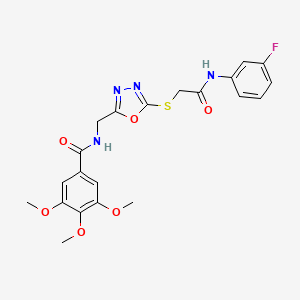

This compound features a 1,3,4-oxadiazole core linked to a 3-fluorophenyl group via a thioether-containing acetamide moiety. The oxadiazole ring is further substituted with a methyl group connected to a 3,4,5-trimethoxybenzamide scaffold.

Properties

IUPAC Name |

N-[[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O6S/c1-29-15-7-12(8-16(30-2)19(15)31-3)20(28)23-10-18-25-26-21(32-18)33-11-17(27)24-14-6-4-5-13(22)9-14/h4-9H,10-11H2,1-3H3,(H,23,28)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIUJWUBTCBIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring:

- Starting with a hydrazide derivative, the oxadiazole ring is formed through cyclization with carbon disulfide and subsequent oxidation.

- Reaction conditions: The cyclization is often carried out in the presence of a base such as potassium hydroxide, followed by oxidation using hydrogen peroxide.

-

Attachment of the Fluorophenyl Group:

- The fluorophenyl group is introduced via a nucleophilic substitution reaction.

- Reaction conditions: This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.

-

Coupling with Trimethoxybenzamide:

- The final step involves coupling the oxadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride.

- Reaction conditions: This coupling reaction is usually performed in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and efficiency. The choice of solvents and reagents would be guided by considerations of cost, availability, and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve a Lewis acid catalyst like aluminum chloride for electrophilic aromatic substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.

Chemical Biology: It serves as a probe to study the interaction of small molecules with biological macromolecules.

Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to effects such as the induction of apoptosis in cancer cells. The trimethoxybenzamide moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings:

Core Heterocycle Influence :

- The 1,3,4-oxadiazole core (target compound, 2a, a5, ) is associated with diverse bioactivities, including antimicrobial and enzyme inhibition. Replacing oxadiazole with thiazole (6i ) alters electronic properties and binding specificity, as seen in glucosidase inhibition.

Substituent Effects :

- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound may improve metabolic stability compared to 3-chlorophenyl in 2a .

- Trimethoxybenzamide : This moiety enhances solubility and aromatic interactions relative to trifluoromethylbenzamide () or furan-carboxamide (a5 ).

Thioether Linkage :

- The thioether group in the target compound and 2a may increase lipophilicity and membrane permeability compared to compounds lacking this feature (e.g., a5 ).

Biological Activity Trends :

- Antimicrobial activity in 2a correlates with the benzofuran-oxadiazole hybrid , while the target compound’s trimethoxybenzamide may favor enzyme inhibition, as seen in 6i’s glucosidase inhibition .

Research Implications and Limitations

- Structural Optimization : The target compound’s 3,4,5-trimethoxybenzamide and 3-fluorophenyl groups provide a template for designing selective enzyme inhibitors. Comparative data suggest that replacing the oxadiazole core with thiazole (as in 6i ) could modulate activity profiles.

- Data Gaps: Limited biological data for the target compound necessitate further studies (e.g., enzyme assays, toxicity profiling) to validate hypothesized activities.

Biological Activity

N-((5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic compound with a complex structure that includes a thiadiazole core and several functional groups. Its unique molecular architecture suggests potential biological activities that warrant detailed investigation.

Structural Characteristics

The compound features:

- Molecular Formula : C19H22FN5O4S

- Molecular Weight : 455.47 g/mol

- Functional Groups : Includes a fluorophenyl group, oxadiazole moiety, and multiple methoxy groups which may influence its pharmacological properties.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following sections summarize the findings related to the biological activity of this compound.

Anticancer Activity

Several studies have suggested that derivatives of oxadiazole and thiadiazole exhibit anticancer properties. For instance:

- Compounds containing thiadiazole rings have been shown to inhibit tubulin polymerization and exhibit cytotoxicity against cancer cell lines. The structural activity relationship (SAR) indicates that modifications in the phenyl ring can enhance activity against specific cancer types .

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Anticancer (tubulin inhibition) | 1.61 ± 1.92 |

| Compound 10 | Anticancer (tubulin inhibition) | 1.98 ± 1.22 |

Antimicrobial Activity

Compounds similar to N-((5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide have demonstrated antimicrobial properties against various pathogens:

- Thiadiazole Derivatives : Known for their broad-spectrum antimicrobial activity, these compounds often target bacterial cell wall synthesis or interfere with metabolic pathways .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease processes:

- Cholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial in neurodegenerative disorders . The presence of the oxadiazole moiety may enhance binding affinity to AChE.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Neuroprotective Effects :

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

The compound’s synthesis likely involves coupling a 1,3,4-oxadiazole scaffold with a 3-fluorophenylacetamide moiety. A key step is the formation of the thioether linkage (C–S bond), which can be achieved by refluxing intermediates like 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide with thiol-containing reactants under basic conditions (e.g., triethylamine) . Yield optimization requires precise stoichiometric control of chloroacetyl chloride and monitoring via TLC . Methoxy groups on the benzamide moiety may necessitate protection/deprotection strategies to prevent undesired side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structure?

- NMR : H and C NMR can confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH) and the 3-fluorophenyl substituent (splitting patterns in aromatic regions) .

- Mass Spectrometry : High-resolution MS (HRMS) is critical to verify the molecular formula, especially given the compound’s complexity.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and intermolecular interactions (e.g., hydrogen bonds stabilizing the oxadiazole ring) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

Standardized antimicrobial and antifungal assays (e.g., broth microdilution for MIC determination) are recommended, as structurally similar 1,3,4-oxadiazoles and trimethoxybenzamides show activity against Candida spp. and Gram-positive bacteria . For anticancer potential, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) can evaluate cytotoxicity, with IC values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Focus on the oxadiazole ring’s electron-deficient nature and the 3-fluorophenyl group’s hydrophobic interactions .

- QSAR Analysis : Correlate substituent variations (e.g., methoxy vs. ethoxy groups) with bioactivity data to identify critical pharmacophores .

Q. What experimental strategies resolve contradictions between in vitro bioactivity and poor in vivo efficacy?

- Solubility Optimization : The compound’s lipophilic trimethoxybenzamide group may limit aqueous solubility. Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles .

- Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., oxidation of the thioether linkage). Introduce blocking groups (e.g., methyl or fluorine) at vulnerable positions .

Q. How can the compound’s mechanism of action be elucidated using advanced biochemical techniques?

- Enzyme Inhibition Assays : Test against enzymes like Candida lanosterol 14α-demethylase (CYP51) using UV-Vis spectroscopy to monitor substrate conversion .

- Proteomic Profiling : SILAC-based mass spectrometry can identify protein targets in treated microbial or cancer cells .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Reaction Exotherms : The exothermic nature of thioether formation requires controlled cooling and gradual reagent addition to prevent decomposition .

- Purification : Column chromatography may be impractical for large batches. Switch to recrystallization (e.g., using pet-ether/ethyl acetate mixtures) or centrifugal partition chromatography .

Methodological Notes

- Data Contradiction Analysis : If antimicrobial activity varies across studies, consider strain-specific resistance mechanisms (e.g., efflux pumps) or assay conditions (pH, incubation time) .

- Structural Analogues : Compare with N-(5-phenyl-[1,3,4]-oxadiazol-2-yl)acetamide derivatives to assess the impact of the 3-fluorophenyl and trimethoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.